molecular formula C7H12O5 B7805465 1,2-Didecanoyl-sn-glycerol

1,2-Didecanoyl-sn-glycerol

Cat. No.: B7805465
M. Wt: 176.17 g/mol
InChI Key: UXDDRFCJKNROTO-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Didecanoyl-sn-glycerol: is a diacylglycerol compound where two decanoic acid molecules are esterified to the sn-1 and sn-2 positions of glycerol. This compound is an analog of the protein kinase C-activating second messenger diacylglycerol. It is used in various biochemical and pharmacological studies due to its structural similarity to naturally occurring diacylglycerols .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Didecanoyl-sn-glycerol can be synthesized through the esterification of glycerol with decanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of enzymatic methods, where lipases are employed to catalyze the esterification of glycerol with decanoic acid. This method offers advantages such as mild reaction conditions and high specificity .

Chemical Reactions Analysis

Types of Reactions: 1,2-Didecanoyl-sn-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

1,2-Didecanoyl-sn-glycerol exerts its effects by mimicking the action of naturally occurring diacylglycerols. It activates protein kinase C by binding to its regulatory domain, leading to the translocation of the enzyme from the cytosol to the plasma membrane. This activation triggers a cascade of downstream signaling events involved in various cellular processes such as cell growth, differentiation, and apoptosis .

Properties

IUPAC Name

[(2S)-2-acetyloxy-3-hydroxypropyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-5(9)11-4-7(3-8)12-6(2)10/h7-8H,3-4H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDDRFCJKNROTO-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CO)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H](CO)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336545
Record name (2S)-1-(Acetyloxy)-3-hydroxypropan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127179-48-0
Record name (2S)-1-(Acetyloxy)-3-hydroxypropan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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